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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Corey-Chaykovsky reaction for the

cyclopropanation of α,β-unsaturated ketones (enones) using trimethylsulfonium iodide. This

reaction is a powerful tool in organic synthesis for the formation of cyclopropane rings, which

are significant structural motifs in numerous natural products and pharmaceutical agents.

Introduction
The cyclopropanation of enones using a sulfur ylide generated from trimethylsulfonium
iodide is a key transformation in organic chemistry, known as the Corey-Chaykovsky reaction.

[1][2] This method provides a reliable route to vinylcyclopropanes and related structures. The

reaction proceeds via a conjugate 1,4-addition of the sulfur ylide to the enone, followed by an

intramolecular nucleophilic substitution to form the three-membered ring.[1][3] The use of

dimethylsulfonium methylide, generated in situ from trimethylsulfonium iodide and a strong

base, typically leads to cyclopropanation with enones, whereas the more stabilized

dimethylsulfoxonium methylide (from trimethylsulfoxonium iodide) can also be used.[1][4]

The cyclopropane moiety is of significant interest in drug discovery and development. Its

incorporation into molecules can enhance potency, improve metabolic stability, increase brain

permeability, and reduce off-target effects.[5][6][7] Many FDA-approved drugs for conditions

such as COVID-19, asthma, and hepatitis C contain a cyclopropane ring.[5][8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b124971?utm_src=pdf-interest
https://www.benchchem.com/product/b124971?utm_src=pdf-body
https://www.benchchem.com/product/b124971?utm_src=pdf-body
https://www.benchchem.com/product/b124971?utm_src=pdf-body
https://www.organic-chemistry.org/namedreactions/corey-chaykovsky-reaction.shtm
https://en.wikipedia.org/wiki/Johnson%E2%80%93Corey%E2%80%93Chaykovsky_reaction
https://www.organic-chemistry.org/namedreactions/corey-chaykovsky-reaction.shtm
https://www.youtube.com/watch?v=XvChYmg9S5Q
https://www.benchchem.com/product/b124971?utm_src=pdf-body
https://www.organic-chemistry.org/namedreactions/corey-chaykovsky-reaction.shtm
https://www.chem.pku.edu.cn/zxyu/docs/2020-09/20200928121238717545.pdf
https://science.psu.edu/news/Giri8-2023
https://www.nbinno.com/article/pharmaceutical-intermediates/the-crucial-role-of-cyclopropane-derivatives-in-modern-drug-discovery
https://pubmed.ncbi.nlm.nih.gov/27299736/
https://science.psu.edu/news/Giri8-2023
https://www.researchgate.net/figure/Representative-examples-of-FDA-approved-drugs-bearing-a-cyclopropane-motif_fig1_337834246
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Mechanism
The accepted mechanism for the Corey-Chaykovsky cyclopropanation of enones involves the

following key steps:

Ylide Formation: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide

(KOtBu), deprotonates the trimethylsulfonium iodide to form the highly reactive

dimethylsulfonium methylide ylide.[1][9]

Conjugate Addition: The sulfur ylide acts as a soft nucleophile and undergoes a 1,4-

conjugate addition to the β-carbon of the enone, forming an enolate intermediate.[1][3]

Intramolecular Cyclization: The resulting enolate then attacks the carbon bearing the

sulfonium group in an intramolecular SN2 reaction, displacing dimethyl sulfide (a good

leaving group) and forming the cyclopropane ring.[3][10]

This reaction is known to be diastereoselective, generally favoring the formation of the trans-

cyclopropane product, as the initial addition step is often reversible, allowing for equilibration to

the thermodynamically more stable intermediate.[2][10]
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Caption: General workflow of the Corey-Chaykovsky cyclopropanation reaction.
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Below are representative experimental protocols for the cyclopropanation of enones using

trimethylsulfonium iodide.

Protocol 1: General Procedure using Sodium Hydride in DMSO

This protocol is adapted from general procedures for the Corey-Chaykovsky reaction.[11][12]

Materials:

Trimethylsulfonium iodide

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous Dimethyl sulfoxide (DMSO)

α,β-Unsaturated ketone (enone)

Anhydrous diethyl ether or ethyl acetate

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask, magnetic stirrer, and nitrogen or argon atmosphere setup

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a

nitrogen inlet, and a septum, add sodium hydride (1.1 equivalents, washed with anhydrous

hexanes to remove mineral oil).

Add anhydrous DMSO to the flask via syringe and stir the suspension at room temperature.

In a separate flask, dissolve trimethylsulfonium iodide (1.1 equivalents) in anhydrous

DMSO.
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Slowly add the trimethylsulfonium iodide solution to the NaH suspension. The mixture will

be stirred at room temperature for approximately 30-60 minutes, or until hydrogen gas

evolution ceases, to generate the dimethylsulfonium methylide.

Dissolve the enone (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it

dropwise to the ylide solution at room temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically

stirred at room temperature for several hours or overnight.

Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

Combine the organic extracts and wash with water and then brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent

under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

cyclopropyl ketone.

Protocol 2: Procedure using Potassium tert-Butoxide in DMSO

This protocol is based on a reported cyclopropanation procedure.[9][13]

Materials:

Trimethylsulfonium iodide

Potassium tert-butoxide (KOtBu)

Anhydrous Dimethyl sulfoxide (DMSO)

α,β-Unsaturated ketone (enone)

Anhydrous diethyl ether

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b124971?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12499417/
https://nrochemistry.com/corey-chaykovsky-reactions/
https://www.benchchem.com/product/b124971?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Water

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

Add trimethylsulfonium iodide (1.65 equivalents) to a flask containing anhydrous DMSO

and stir until fully dissolved.[13]

Add the enone (1.0 equivalent) to the solution.[13]

In a separate flask, prepare a solution of potassium tert-butoxide (1.65 equivalents) in

anhydrous DMSO.[13]

Slowly add the KOtBu solution to the reaction mixture.[13]

Stir the resulting solution at room temperature for 2 hours or until the reaction is complete as

indicated by TLC.[13]

Quench the reaction by adding water.[13]

Extract the mixture with diethyl ether.[13]

Wash the combined organic phases with water, dry over anhydrous MgSO₄, and evaporate

the solvent.[13]

Purify the crude product by column chromatography to yield the final cyclopropanated

product.[13]

Data Presentation
The following table summarizes representative yields for the cyclopropanation of various

enones.
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Enone
Substrate

Base Solvent Time (h) Yield (%) Reference

Cyclohex-2-

enone
KOH (bmim)PF₆ - 90-95 [14]

Symmetric

tricyclic

enone

KOtBu DMSO - 69 [9]

Allyl

cyclohexanon

e

(epoxidation)

KOtBu DMSO 2 88 [13]

Chalcone NaH DMSO - - [4]

Note: The yield for allyl cyclohexanone corresponds to an epoxidation reaction but illustrates

the general efficiency of the Corey-Chaykovsky reaction conditions.[13] Yields for chalcone

were not explicitly quantified in the provided search results but the reaction is well-established.

[4]

Logical Relationships in Reagent Choice and
Outcome
The choice of sulfur ylide is critical in determining the reaction outcome with enones.
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Sulfur Ylides
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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